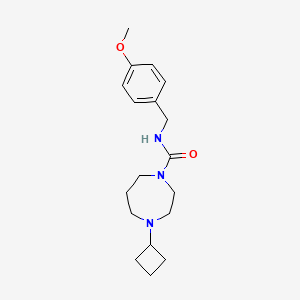

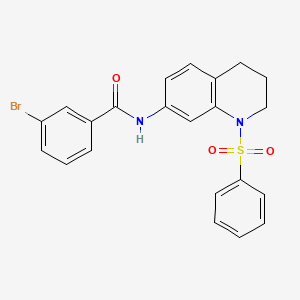

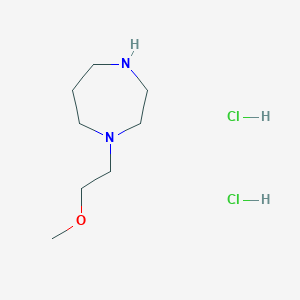

4-cyclobutyl-N-(4-methoxybenzyl)-1,4-diazepane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-cyclobutyl-N-(4-methoxybenzyl)-1,4-diazepane-1-carboxamide, also known as CYM-51010, is a synthetic compound that belongs to the family of benzodiazepines. It is a potent and selective positive allosteric modulator of the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the regulation of anxiety, sleep, and muscle relaxation.

Applications De Recherche Scientifique

Synthesis and Reactivity

The synthesis of bicyclic σ receptor ligands with cytotoxic activity demonstrates the potential of related bicyclic compounds in targeting specific receptors and exhibiting significant cytotoxic effects against certain cancer cell lines, highlighting a promising area for the development of new anticancer agents. The detailed synthetic routes involve Dieckmann cyclization and stereoselective reductions, leading to compounds with high σ1 receptor affinity and specific cytotoxicity against the small cell lung cancer cell line A-427 (Geiger et al., 2007).

Additionally, the development of the carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), showcases innovative approaches in the protection of carboxamide functionalities during synthetic procedures. This protecting group can be removed under mild basic conditions, as well as strongly acidic or oxidative conditions, demonstrating versatility in complex synthetic sequences (Muranaka et al., 2011).

Ligand Effects and Metal Carbene Reactivities

Research on ligand effects on dirhodium(II) carbene reactivities has illuminated the role of carboxylate and carboxamide ligands in controlling chemoselectivity in metal carbene transformations. Such studies are crucial for understanding and optimizing reactions for synthetic applications, particularly in the context of constructing complex molecular frameworks efficiently (Padwa et al., 1993).

Applications in Synthesis of Isochromene Derivatives

The exploration of 4-diazoisochroman-3-imines as metal carbene precursors for the synthesis of isochromene derivatives underlines the adaptability of such compounds in synthesizing cyclic and bicyclic frameworks. This research opens new avenues for the creation of complex organic molecules with potential pharmacological activities (Ren et al., 2017).

Propriétés

IUPAC Name |

4-cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-23-17-8-6-15(7-9-17)14-19-18(22)21-11-3-10-20(12-13-21)16-4-2-5-16/h6-9,16H,2-5,10-14H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQPCUSVWVTMAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CCCN(CC2)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclobutyl-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-fluoro-4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2477936.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea](/img/structure/B2477938.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2477946.png)

![3-(4-fluorophenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2477955.png)